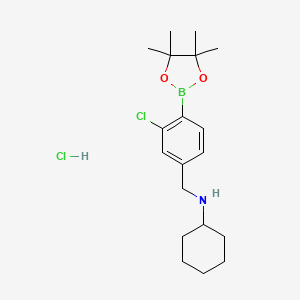

N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride

Description

N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride is a boronate ester-containing compound with a cyclohexanamine moiety and a hydrochloride salt. Its molecular formula is C₁₉H₃₀BCl₂NO₂ (including the hydrochloride), yielding a molecular weight of ~385.7 g/mol. Key structural features include:

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, enabling participation in Suzuki-Miyaura cross-coupling reactions .

- A 3-chloro substituent on the benzyl ring, influencing electronic and steric properties.

- A cyclohexanamine group linked via a benzyl bridge, enhancing lipophilicity compared to simpler amines.

- A hydrochloride salt, improving aqueous solubility and stability.

This compound is likely used as a synthetic intermediate in pharmaceuticals or materials science, leveraging its boronate ester for functionalization .

Properties

IUPAC Name |

N-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BClNO2.ClH/c1-18(2)19(3,4)24-20(23-18)16-11-10-14(12-17(16)21)13-22-15-8-6-5-7-9-15;/h10-12,15,22H,5-9,13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNOQYOUPAAZGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCCC3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BCl2NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a chlorinated benzyl moiety and a dioxaborolane group, which are significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed various pharmacological properties. The following sections detail specific activities observed in studies.

1. Antinociceptive Activity

Recent studies have indicated that derivatives of this compound exhibit significant antinociceptive properties. For instance, related compounds have been shown to selectively activate the κ-opioid receptor (KOR), which plays a critical role in pain modulation.

- Case Study : In a study evaluating KOR agonists, compounds structurally similar to this compound demonstrated potent antinociceptive effects in abdominal contraction tests. The effective concentration (K_i) for some derivatives was found to be as low as 1.9 nM .

2. Cytotoxicity and Carcinogenicity Assays

The compound's potential cytotoxic effects have been evaluated through various assays:

| Assay Type | Result |

|---|---|

| Salmonella/microsome assay | Positive activity observed |

| Bacterial fluctuation assay | Positive activity observed |

| DNA repair assay | Positive activity observed |

| Mouse lymphoma mutation assay | No significant activity |

These results suggest that while the compound exhibits some cytotoxic potential, it may not be broadly carcinogenic .

3. Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by its structural components. Variations in the dioxaborolane group and substitution patterns on the benzyl ring have been shown to affect potency and selectivity for different receptors.

- Key Findings : Modifications that enhance lipophilicity or alter electronic properties often lead to increased receptor binding affinity and improved pharmacological profiles .

Safety and Toxicological Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. The following table summarizes relevant safety data:

| Parameter | Finding |

|---|---|

| Acute toxicity | Moderate; requires further investigation |

| Long-term exposure | Not fully characterized |

| Environmental impact | Limited data available |

Scientific Research Applications

Chemical Properties and Structure

The compound's IUPAC name is N-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanamine hydrochloride. Its molecular formula is , with a molecular weight of approximately 253.54 g/mol. The structure features a chlorinated phenyl group attached to a cyclohexanamine moiety and a dioxaborolane substituent, which contributes to its unique reactivity and properties.

Medicinal Chemistry Applications

- Anticancer Activity : Recent studies have indicated that compounds similar to N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride exhibit significant anticancer properties. For instance, derivatives of chlorinated anilines have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound has potential as an inhibitor of specific enzymes involved in inflammatory pathways. In silico molecular docking studies suggest that it may effectively bind to targets such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory diseases . Further experimental validation could establish its role in therapeutic applications against conditions like asthma and arthritis.

- Drug Design : The structural characteristics of this compound allow for modifications that can enhance its pharmacological profile. Researchers are exploring its use as a scaffold for designing new drugs targeting various biological pathways .

Materials Science Applications

- Polymer Chemistry : The unique boron-containing dioxaborolane moiety makes this compound valuable in polymer synthesis. It can be utilized as a building block for creating polymeric materials with enhanced properties such as thermal stability and mechanical strength .

- Nanomaterials : Its application extends to the development of nanomaterials where it can serve as a precursor for boron-doped carbon materials or as part of hybrid systems that integrate organic and inorganic components .

Environmental Applications

- Environmental Remediation : Due to its chemical structure, this compound may be investigated for its ability to interact with pollutants or heavy metals in environmental matrices. Its boron content could facilitate the removal or stabilization of contaminants in soil or water systems .

- Sensing Technologies : The compound's reactivity may also be harnessed in the development of sensors for detecting environmental toxins or biological markers through specific binding interactions .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several analogues, differing in substituent positions, functional groups, and salt forms:

Key Observations :

- Positional isomerism (2- vs. 3-chloro) alters steric and electronic profiles, impacting reactivity in cross-coupling reactions .

- Hydrochloride salt enhances water solubility compared to free amines (e.g., 349.7 g/mol analogue) .

- Cyclohexanamine increases lipophilicity vs. benzamide or propyl-amide derivatives, affecting membrane permeability .

Divergences :

- The 3-chloro substituent may require regioselective halogenation, unlike 2-chloro analogues .

- Hydrochloride formation necessitates neutralization with HCl, absent in non-salt forms .

Physical Properties

- Molecular Weight : Higher than analogues (e.g., 323.2–349.7 g/mol), reducing volatility but increasing crystallinity.

- Purity : Commercial analogues (e.g., ) are typically 95% pure; the hydrochloride form may offer enhanced stability during storage .

Q & A

Q. What are the key synthetic strategies for preparing N-(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine hydrochloride?

The synthesis involves two primary steps:

- Boronate Introduction : The chlorinated benzyl intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst (e.g., PdCl(dppf)) and a base (KOAc) to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This method is adapted from meta-selective C−H borylation protocols for amine derivatives .

- Amine Functionalization : The benzylboronate intermediate is coupled with cyclohexanamine via reductive amination or nucleophilic substitution, followed by HCl treatment to form the hydrochloride salt. Similar amine-boronate syntheses are described for pyrene-appended boronic acids in sensor applications .

Q. How can researchers confirm the structural integrity of this compound?

- NMR Spectroscopy : Use and NMR to verify substituent positions (e.g., cyclohexyl, benzyl, and boronate groups). NMR can confirm the presence of the dioxaborolane moiety (δ ~30 ppm for sp-hybridized boron) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond lengths. For example, dichlorobenzamide derivatives with similar aryl-boronate groups have been structurally confirmed via this method .

Q. What solvents and conditions stabilize the boronate group during storage and reactions?

The pinacol boronate ester is stable in aprotic solvents (e.g., THF, DMF) under inert atmospheres. Avoid protic solvents (e.g., water, alcohols) and strong acids/bases to prevent hydrolysis or deborylation. Stability tests for analogous boronates show <5% degradation after 48 hours in anhydrous DMSO .

Advanced Research Questions

Q. How does the boronate group influence reactivity in cross-coupling reactions?

The dioxaborolane moiety enables Suzuki-Miyaura coupling with aryl/vinyl halides. Key considerations:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) in THF/water mixtures (3:1) at 80°C for 24 hours achieves >85% yield in biaryl couplings .

- Competing Reactivity : The electron-withdrawing chlorine substituent on the benzyl group may reduce boronate electrophilicity, requiring optimized ligand-to-metal ratios (e.g., 1:1 Pd:dtbpy) .

Q. Can this compound serve as a boron delivery agent for boron neutron capture therapy (BNCT)?

While not directly tested, structurally related tetrachlorophthalimide-boronate hybrids show tumor-targeting potential due to their boron content (~10% by weight) and stability in physiological pH . To assess viability:

- In Vitro Uptake : Use ICP-MS to quantify boron accumulation in cancer cell lines (e.g., HeLa).

- Neutron Irradiation : Partner with nuclear facilities to test cytotoxicity post-neutron exposure.

Q. What computational tools predict interactions between this compound and biological targets?

- Docking Studies : Use AutoDock Vina to model binding to overexpressed receptors (e.g., EGFR) based on hydrophobic (boronate/cyclohexyl) and electrostatic (amine hydrochloride) interactions.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict charge distribution and reactive sites .

Methodological Considerations for Data Contradictions

Q. How to address discrepancies in boronate reactivity across studies?

- Control Experiments : Compare reaction yields under identical conditions (e.g., Pd catalyst, solvent) to isolate variables. For example, Miyaura borylation protocols in and Suzuki coupling in may require distinct ligand systems.

- Isotopic Labeling : Use -enriched reagents to track boronate degradation pathways via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.